2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14979730
InChI: InChI=1S/C18H15N3O/c22-18(12-21-10-8-13-3-1-2-4-17(13)21)20-15-5-6-16-14(11-15)7-9-19-16/h1-11,19H,12H2,(H,20,22)
SMILES:
Molecular Formula: C18H15N3O
Molecular Weight: 289.3 g/mol

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide

CAS No.:

Cat. No.: VC14979730

Molecular Formula: C18H15N3O

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide -

Specification

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
IUPAC Name 2-indol-1-yl-N-(1H-indol-5-yl)acetamide
Standard InChI InChI=1S/C18H15N3O/c22-18(12-21-10-8-13-3-1-2-4-17(13)21)20-15-5-6-16-14(11-15)7-9-19-16/h1-11,19H,12H2,(H,20,22)
Standard InChI Key JPVNNWYGENCUGM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)NC=C4

Introduction

PropertyValueSource
Molecular FormulaC₁₈H₁₅N₃O
Molecular Weight289.3 g/mol
IUPAC Name2-indol-1-yl-N-(1H-indol-5-yl)acetamide
Canonical SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)NC=C4
PubChem CID39378279

Synthetic Methodologies

Key Synthesis Routes

The synthesis of 2-(1H-Indol-1-yl)-N-(1H-Indol-5-yl)acetamide typically involves amide bond formation between indole derivatives and acetic acid derivatives. A general approach includes:

  • Activation of Carboxylic Acid: Reacting indole-1-acetic acid with a coupling agent (e.g., thionyl chloride) to form the acyl chloride.

  • Amidation: Treating the acyl chloride with 5-aminoindole in the presence of a base (e.g., triethylamine) to yield the target acetamide.

  • Purification: Chromatographic techniques (e.g., silica gel column) isolate the product, with purity confirmed via HPLC and NMR.

Challenges and Optimizations

  • Regioselectivity: Ensuring substitution at the indole’s 1- and 5-positions requires careful control of reaction conditions, such as temperature and catalyst choice.

  • Yield Improvements: Microwave-assisted synthesis and solvent-free conditions have been explored for analogous indole acetamides to enhance efficiency .

Biological Activities and Mechanisms

Table 2: Cytotoxic Activity of Analogous Indole Acetamides

CompoundCell LineIC₅₀ (μM)Mechanism
5r (Adamantane-derivative)HepG210.56 ± 1.14Caspase-8 activation, PARP cleavage
N-Methyl-indole acetamideMCF718.2 ± 2.3G2/M cell-cycle arrest
  • Apoptosis Induction: Analogous compounds trigger caspase-8-mediated apoptosis, evidenced by PARP cleavage and caspase-3 activation .

  • Cell-Cycle Disruption: Flow cytometry reveals G2/M phase arrest, impairing mitotic progression .

Molecular Docking Insights

Docking studies predict high affinity for kinases and apoptosis regulators:

  • Binding to Bcl-2: The indole rings engage in hydrophobic interactions with anti-apoptotic Bcl-2 proteins, potentially inhibiting cancer cell survival.

  • Enzyme Inhibition: Simulations suggest inhibition of topoisomerase II, a target in leukemia therapy.

Pharmacological and Therapeutic Applications

Oncology

The compound’s scaffold serves as a lead for anticancer drug development, particularly for liver (HepG2) and breast (MCF7) cancers. Hybrid derivatives incorporating adamantane groups show enhanced potency, highlighting avenues for structural optimization .

Antimicrobial and Anti-inflammatory Applications

Although unreported for this specific compound, indole derivatives broadly exhibit:

  • Antibacterial Activity: Disruption of bacterial cell membranes via hydrophobic interactions.

  • Anti-inflammatory Effects: Suppression of NF-κB and COX-2 pathways.

Structure-Activity Relationship (SAR)

Role of Substituents

  • Indole Position: 1- and 5-substitutions optimize steric compatibility with target proteins.

  • Acetamide Linker: Enhances solubility and hydrogen-bonding capacity compared to alkyl chains.

  • Adamantane Modifications: Bulky substituents (e.g., in compound 5r) improve target selectivity and metabolic stability .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and tumor suppression in xenograft models.

  • Target Identification: Proteomic profiling to identify binding partners and pathways.

  • Combination Therapies: Synergy with existing chemotherapeutics (e.g., doxorubicin).

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